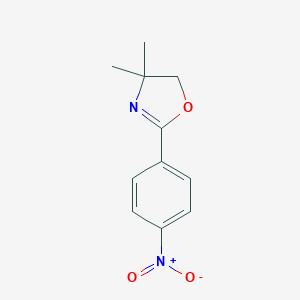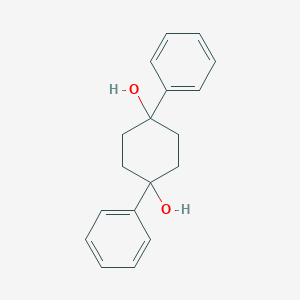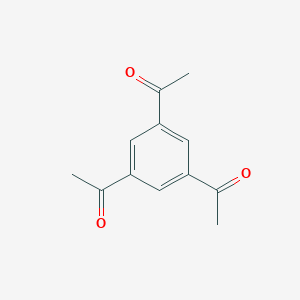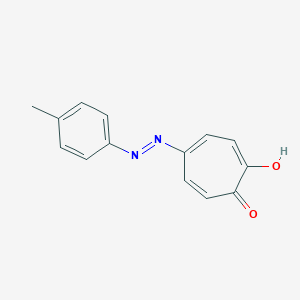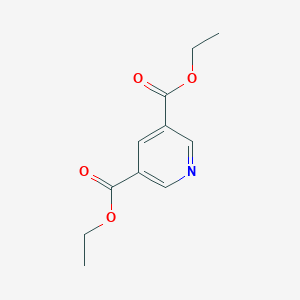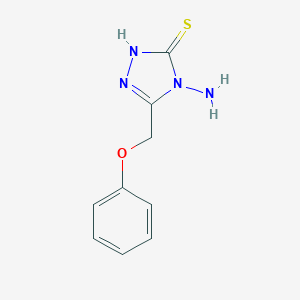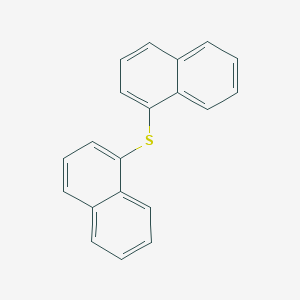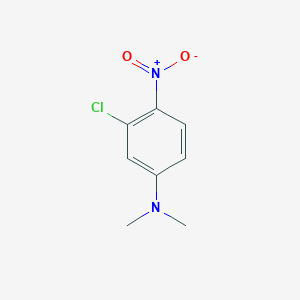
3-chloro-N,N-dimethyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N,N-dimethyl-4-nitroaniline is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, chloroform, and benzene. This compound is used in various research fields, including medicine, biochemistry, and environmental science.
Mecanismo De Acción
The mechanism of action of 3-chloro-N,N-dimethyl-4-nitroaniline is not well understood. However, it is known to inhibit the growth of microorganisms by interfering with their metabolic processes. It is also known to inhibit the activity of enzymes that are involved in the biosynthesis of essential molecules in microorganisms.
Efectos Bioquímicos Y Fisiológicos
3-chloro-N,N-dimethyl-4-nitroaniline has been shown to have antimicrobial properties. It has been used in the development of antibiotics that are effective against a wide range of microorganisms. It is also known to have anti-inflammatory properties, and it has been used in the treatment of various inflammatory conditions. However, the compound has not been extensively studied for its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N,N-dimethyl-4-nitroaniline in lab experiments is its antimicrobial properties. It can be used to study the growth and metabolism of microorganisms. It is also a useful reagent in the synthesis of other chemical compounds. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N,N-dimethyl-4-nitroaniline. One direction is the study of its mechanism of action. More research is needed to understand how this compound inhibits the growth of microorganisms. Another direction is the development of new drugs and pharmaceuticals based on this compound. It has shown promise in the treatment of various inflammatory conditions, and more research is needed to explore its potential in this area. Additionally, the synthesis of new chemical compounds using 3-chloro-N,N-dimethyl-4-nitroaniline as a reagent is an area of future research. New compounds with novel properties can be synthesized using this compound as a starting material.
Métodos De Síntesis
The synthesis of 3-chloro-N,N-dimethyl-4-nitroaniline involves the reaction between 3-chloro-4-nitroaniline and dimethyl sulfate. The reaction is carried out in the presence of anhydrous potassium carbonate and dimethylformamide. The yield of the product is around 80%.
Aplicaciones Científicas De Investigación
3-chloro-N,N-dimethyl-4-nitroaniline is used in various scientific research applications. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used in the development of new drugs and pharmaceuticals. This compound is known to have antimicrobial properties, and it has been used in the development of antibiotics. It is also used in the study of enzyme kinetics and in the analysis of protein structure.
Propiedades
Número CAS |
17815-98-4 |
|---|---|
Nombre del producto |
3-chloro-N,N-dimethyl-4-nitroaniline |
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 |
Clave InChI |
WIMREYFCEAFIOB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



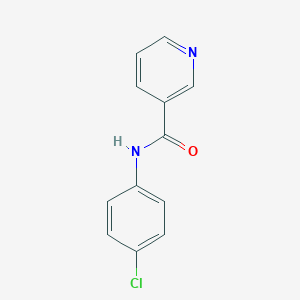
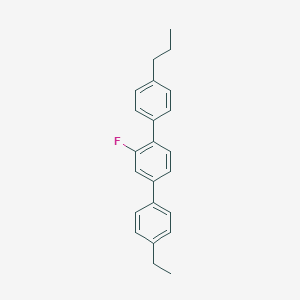
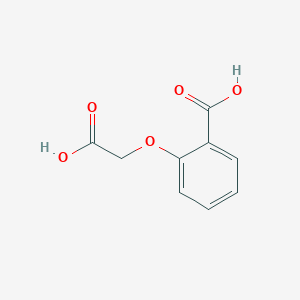
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
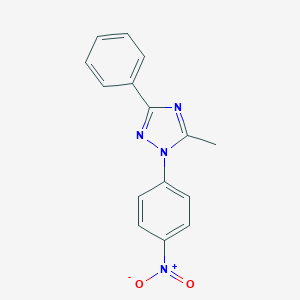
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
